Methyl 1-(6-chloropyrimidin-4-yl)piperidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(6-chloropyrimidin-4-yl)piperidine-2-carboxylate is a chemical compound with a molecular formula of C11H14ClN3O2 and a molecular weight of 255.70 g/mol . This compound is characterized by the presence of a chlorinated pyrimidine ring and a piperidine ring, making it a valuable intermediate in various chemical syntheses and pharmaceutical applications.
Preparation Methods
The synthesis of Methyl 1-(6-chloropyrimidin-4-yl)piperidine-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with 6-chloropyrimidine and piperidine-2-carboxylic acid.
Reaction Conditions: The reaction is carried out in the presence of a suitable base, such as lithium hexamethyldisilazide (LiHMDS), at low temperatures (0°C) and then allowed to warm to room temperature.
Industrial Production: Industrial production methods may involve large-scale batch reactors with precise control over temperature and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Methyl 1-(6-chloropyrimidin-4-yl)piperidine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorinated pyrimidine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted pyrimidine derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 1-(6-chloropyrimidin-4-yl)piperidine-2-carboxylate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Methyl 1-(6-chloropyrimidin-4-yl)piperidine-2-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Methyl 1-(6-chloropyrimidin-4-yl)piperidine-2-carboxylate can be compared with other similar compounds, such as:
2-[(6-Chloro-pyrimidin-4-ylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester: This compound shares a similar pyrimidine core but differs in the substituents attached to the piperidine ring.
4-Amino-1-(7H-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are potent inhibitors of protein kinases and have distinct biological activities compared to this compound.
Properties
Molecular Formula |
C11H14ClN3O2 |
---|---|
Molecular Weight |
255.7 g/mol |
IUPAC Name |
methyl 1-(6-chloropyrimidin-4-yl)piperidine-2-carboxylate |
InChI |
InChI=1S/C11H14ClN3O2/c1-17-11(16)8-4-2-3-5-15(8)10-6-9(12)13-7-14-10/h6-8H,2-5H2,1H3 |
InChI Key |
OHSBFVWUVGISFE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCCCN1C2=CC(=NC=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.